Lasalocid

Description

Lasalocid is an agent that presents antibacterial and coccidiostat activities. It is produced by strains of Streptomyces lasaliensis.

Lasalocid has been reported in Streptomyces with data available.

LASALOCID is a small molecule drug with a maximum clinical trial phase of II.

Cationic ionophore antibiotic obtained from Streptomyces lasaliensis that, among other effects, dissociates the calcium fluxes in muscle fibers. It is used as a coccidiostat, especially in poultry.

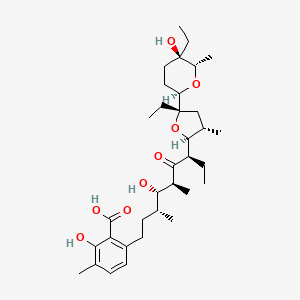

Structure

3D Structure

Propriétés

IUPAC Name |

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMULGJBVDDDNI-OWKLGTHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048485 | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25999-31-9 | |

| Record name | Lasalocid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasalocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasalocid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasalocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASALOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Lasalocid as a Carboxylic Ionophore: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Lasalocid is a polyether carboxylic ionophore produced by Streptomyces lasaliensis.[1][2][3][4] It functions as a mobile carrier, selectively binding and transporting cations across biological membranes.[3][5][6] Structurally, it possesses a lipophilic exterior that facilitates passage through lipid bilayers and a hydrophilic core of oxygen atoms that coordinates with cations.[5] Lasalocid exhibits broad specificity, forming neutral complexes with both monovalent (e.g., Na+, K+) and divalent (e.g., Ca2+) metal cations, as well as larger organic cations like dopamine.[2][3][5][7] By acting as an electroneutral antiporter, typically exchanging a cation for a proton, it disrupts transmembrane ion gradients. This disruption of ionic homeostasis is the basis for its potent anticoccidial activity, which leads to osmotic lysis of the target parasite.[1][5][8][9] This technical guide provides an in-depth review of the molecular mechanism, quantitative biophysical parameters, and key experimental methodologies used to characterize the ionophoric action of Lasalocid.

Introduction

2.1 Overview of Ionophores Ionophores are lipid-soluble molecules that increase the permeability of biological membranes to specific ions.[5][6] They are broadly classified into two groups: channel-forming ionophores, which create pores through the membrane, and mobile carrier ionophores, which encapsulate ions and diffuse across the membrane. Mobile carriers are further divided into neutral ionophores (e.g., valinomycin) and carboxylic ionophores (e.g., Lasalocid, monensin).[5] Carboxylic ionophores possess a carboxyl group that must be deprotonated to bind cations, leading to an electroneutral transport mechanism where cation transport is coupled to a counter-flow of protons.[6]

2.2 Lasalocid Lasalocid is a well-characterized carboxylic ionophore widely used in the poultry and cattle industries as a feed additive to control coccidiosis, a parasitic disease caused by Eimeria protozoa.[1][2][10] Its ability to disrupt ion gradients in microorganisms also imparts antibacterial effects.[4][11] Beyond its veterinary applications, Lasalocid serves as a valuable tool in cell biology research for its ability to selectively manipulate ion concentrations and disrupt the pH of acidic organelles like lysosomes and endosomes.[2]

Molecular Structure and Cation Complexation

3.1 Structural Features The Lasalocid molecule (C₃₄H₅₄O₈) is a polyether antibiotic with a linear structure containing multiple ether rings, hydroxyl groups, and a terminal salicylic acid moiety.[11] This arrangement creates a molecule with distinct hydrophilic and lipophilic regions. The oxygen atoms from the hydroxyl, ether, and carboxyl groups form a flexible, hydrophilic cavity capable of coordinating with a cation. The hydrocarbon backbone provides a nonpolar, lipophilic exterior, enabling the entire complex to dissolve in and traverse the lipid bilayer.[5][12] The presence of a carboxyl group at one end and a hydroxyl group at the other allows the molecule to form a pseudo-cyclic conformation through intramolecular hydrogen bonding.[13]

3.2 Conformation and Complex Formation In the presence of a suitable cation, the flexible Lasalocid molecule undergoes a conformational change, wrapping around the ion. The oxygen atoms act as ligands, displacing the cation's hydration shell and forming a stable coordination complex.[5] The deprotonated carboxylate group neutralizes the positive charge of the bound cation, resulting in a neutral, lipid-soluble "host-guest" assembly.[3][13] This complex is further stabilized by a network of intramolecular hydrogen bonds.[13][14] This process effectively shields the cation's charge, allowing it to overcome the large energy barrier associated with moving a charged species through the apolar core of a cell membrane.

Figure 1: Simplified 2D schematic of Lasalocid anion (A⁻) coordinating a monovalent cation (M⁺).

Mechanism of Ion Transport

4.1 The Mobile Carrier Model Lasalocid functions as a classic mobile carrier, shuttling ions across a membrane down their electrochemical gradient. The process can be broken down into four key steps:

-

Association and Binding: At the high-concentration interface of the membrane, a proton dissociates from the carboxylic acid group of Lasalocid. The resulting anion (A⁻) then binds with a cation (M⁺) from the aqueous phase to form the neutral complex (AM).

-

Translocation: The lipophilic AM complex diffuses across the lipid bilayer to the opposite interface.

-

Dissociation and Release: At the low-concentration interface, the complex dissociates. The cation (M⁺) is released into the aqueous phase, and the ionophore is protonated by acquiring a proton (H⁺), returning to its neutral acid form (AH).

-

Return Diffusion: The neutral, uncomplexed Lasalocid acid (AH) diffuses back across the membrane to the original interface, ready to begin another cycle.

4.2 Electroneutral Transport Because the translocation of a monovalent cation (M⁺) is coupled with the counter-translocation of a proton (H⁺), the overall process is electroneutral, meaning there is no net movement of charge across the membrane. This mechanism allows Lasalocid to effectively collapse pH gradients across membranes, a key factor in its disruption of cellular homeostasis in target organisms.[6]

Figure 2: Workflow of the mobile carrier mechanism for Lasalocid (AH) transporting a cation (M⁺).

Quantitative Analysis of Lasalocid Activity

The efficacy of an ionophore is determined by its binding affinity for specific ions, the stoichiometry of the complex, and the rate of transport.

Table 1: Cation Binding Stoichiometry and Selectivity of Lasalocid

| Cation | Stoichiometry (Lasalocid:Cation) | Context / Method | Reference(s) |

|---|---|---|---|

| Na⁺, K⁺, Li⁺ | 1:1 | For ester derivatives in solution / ESI-MS | [13][14] |

| Pr³⁺, Nd³⁺, Eu³⁺ | 2:1 | In dimyristoylphosphatidylcholine vesicles / ¹H NMR | [15] |

| Dopamine | 1:1 | In nonpolar solution / ¹H NMR | [16] |

| Norepinephrine | 1:1 | In nonpolar solution / ¹H NMR | [16] |

| Biogenic Amines | 1:1 | Neutral complex for membrane transport |[7] |

Table 2: Transport Selectivity of Lasalocid for Biogenic Amines This rank order was determined in lipid bilayer membranes based on a comparison of permeability coefficients.

| Amine | Relative Permeability Coefficient Rank | Reference |

|---|---|---|

| p-Tyramine | 1 (Highest) | [7] |

| β-Phenylethylamine | 1 | [7] |

| Amphetamine | 1 | [7] |

| Methamphetamine | 2 | [7] |

| Dopamine | 3 | [7] |

| Phenylephrine | 4 | [7] |

| Metanephrine | 4 | [7] |

| Norepinephrine | 5 | [7] |

| Epinephrine | 6 (Lowest) |[7] |

Table 3: Apparent Dissociation Constants (Kapp) for Lasalocid Binding to Lipid Vesicles The Kapp reflects the concentration of ionophore required for half-maximal binding to the membrane.

| Ionophore Form | Lipid Vesicle Composition | Kapp (µM) | Reference |

|---|---|---|---|

| Anionic (A⁻) | Dimyristoylphosphatidylcholine (DMPC) | 46 | [17] |

| Acidic (AH) | Dimyristoylphosphatidylcholine (DMPC) | 14 |[17] |

Key Experimental Protocols

Characterizing the mechanism of Lasalocid requires a combination of spectroscopic and biophysical techniques.

6.1 Spectroscopic Analysis of Cation Complexation (NMR & FT-IR) This protocol is used to confirm the formation of the Lasalocid-cation complex and identify the atoms involved in coordination.

-

Objective: To observe changes in the chemical environment of Lasalocid's atoms upon cation binding.

-

Methodology:

-

Sample Preparation: Prepare solutions of free Lasalocid acid in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a second set of samples containing Lasalocid and a 1:1 molar equivalent of a cation salt (e.g., NaCl, KCl).

-

NMR Spectroscopy: Acquire high-resolution ¹H and ¹³C NMR spectra for all samples.

-

Data Analysis: Compare the spectra of the free acid with the salt complex. Significant chemical shifts (Δδ) in the signals for protons and carbons near the oxygen-rich cavity and the carboxyl group confirm their involvement in cation coordination.[14][18]

-

FT-IR Spectroscopy: Acquire FT-IR spectra. Changes in the vibrational frequencies of C=O and O-H bonds provide evidence of complexation and alterations in the intramolecular hydrogen bonding network.[13]

-

Figure 3: Experimental workflow for spectroscopic analysis of Lasalocid-cation complexation.

6.2 Fluorescence-Based Membrane Binding Assay This protocol leverages the intrinsic fluorescence of Lasalocid to quantify its interaction with lipid membranes.[19][20]

-

Objective: To determine the apparent dissociation constant (Kapp) of Lasalocid for lipid vesicles.[17]

-

Methodology:

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) of a defined lipid composition (e.g., DMPC) via sonication or extrusion.

-

Fluorescence Titration: In a fluorometer cuvette, place a buffered solution of Lasalocid at a fixed concentration. Measure the initial fluorescence intensity (Excitation ~310 nm, Emission ~420 nm).

-

Titration: Add increasing aliquots of the SUV suspension to the cuvette, allowing the system to equilibrate after each addition. Record the fluorescence intensity after each addition. Binding to the nonpolar membrane environment typically enhances fluorescence.

-

Data Analysis: Plot the change in fluorescence intensity against the lipid concentration. Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to calculate the Kapp.[17]

-

6.3 Vesicle-Based Ion Transport Assay (¹H NMR) This method directly measures the transport of lanthanide ions, which act as NMR shift reagents, across a vesicle membrane.[15]

-

Objective: To determine the kinetics and stoichiometry of ion transport.

-

Methodology:

-

Vesicle Preparation: Prepare unilamellar vesicles in a buffer. The N(CH₃)₃ head groups of the phospholipids produce a sharp singlet in the ¹H NMR spectrum.

-

Assay Setup: Add a lanthanide salt (e.g., PrCl₃) to the exterior of the vesicles. This shifts the NMR signal of the outer-leaflet head groups, resulting in two distinct peaks (inner and outer).

-

Initiate Transport: Add a known concentration of Lasalocid (dissolved in a minimal amount of solvent like ethanol) to the vesicle suspension to initiate transport of the lanthanide ions into the vesicles.

-

Data Acquisition: Immediately begin acquiring ¹H NMR spectra at timed intervals. As the lanthanide ions are transported inside, the signal from the inner-leaflet head groups will begin to shift and broaden.

-

Kinetic Analysis: Calculate the rate of transport by monitoring the time-dependent change in the chemical shifts or intensity of the inner-leaflet signal.[15] By performing the experiment at different ionophore concentrations, the stoichiometry of the transporting species can be determined.[15]

-

Biological Consequences of Ionophoric Activity

7.1 Disruption of Ion Homeostasis and Antimicrobial Action The primary biological effect of Lasalocid is the dissipation of essential ion gradients across the cell membranes of target organisms.[1][5] In protozoa like Eimeria, Lasalocid facilitates an influx of Na⁺ and Ca²⁺ into the cytoplasm, disrupting the parasite's ability to regulate its internal ion concentrations.[5] This influx is coupled with an efflux of H⁺, collapsing the proton gradient needed for ATP synthesis and other vital processes. The resulting ionic imbalance leads to an osmotic influx of water, causing the cell to swell and ultimately lyse.[1][5][8][9]

7.2 Effects on Subcellular Organelles Within eukaryotic host cells, Lasalocid's ability to transport protons makes it a potent disruptor of acidic organelles. It can neutralize the low pH of endosomes and lysosomes, which is critical for their function in protein degradation, receptor recycling, and signaling pathway termination.[2] By impairing vesicular acidification, Lasalocid can block the trafficking of proteins and toxins that rely on a low pH environment for activation or translocation.[2] It has also been shown to affect the morphology and distribution of the Golgi apparatus, early endosomes, and mitochondria, highlighting its broad impact on fundamental cellular processes.[2]

Figure 4: Logical flow of the biological consequences stemming from Lasalocid's ionophoric activity.

Conclusion

The mechanism of action of Lasalocid is a well-defined example of mobile carrier iontophoresis. Its unique chemical structure enables it to form charge-neutral, lipophilic complexes with a wide range of cations, allowing for their transport across otherwise impermeable biological membranes. This activity, which leads to the fatal disruption of ionic and pH homeostasis in target organisms, establishes its efficacy as a potent anticoccidial agent. The detailed understanding of its biophysical properties and its effects on subcellular organelles not only underpins its veterinary use but also makes Lasalocid a powerful pharmacological tool for researchers investigating the roles of ion gradients in complex cellular processes.

References

- 1. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lasalocid - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. The effect of amine structure on complexation with lasalocid in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lasalocid sodium [sitem.herts.ac.uk]

- 9. fao.org [fao.org]

- 10. Do you know what an Ionophore is? | Livestock News [ourcoop.com]

- 11. Lasalocid A | C34H54O8 | CID 5360807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Frontiers | Effects of increasing levels of lasalocid supplementation on growth performance, serum biochemistry, ruminal fermentation profile, in vitro nutrient digestibility, and gas production of growing goats [frontiersin.org]

- 13. New Hydrophilic Derivatives of Lasalocid and Their Complexes with Selected Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Carboxylic ionophore (lasalocid A and A23187) mediated lanthanide ion transport across phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biogenic amine-ionophore interactions: Structure and dynamics of lasalocid (X537A) complexes with phenethylamines and catecholamines in nonpolar solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effects of lipid composition on the binding of lasalocid A to small unilamellar vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The complete assignment of the 13C NMR spectra of lasalocid and the sodium salt-complex of the antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Spectrofluorometric determination of the antibiotic lasalocid in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. shimadzu.com [shimadzu.com]

The Ionophore Lasalocid: A Technical Guide to Cation Transport Across Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic polyether ionophore produced by Streptomyces lasaliensis, has been a subject of extensive research due to its ability to transport a wide range of cations across biological membranes. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning Lasalocid-mediated cation transport. It consolidates quantitative data on its binding affinities, details key experimental protocols for its study, and presents visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and drug development.

Mechanism of Cation Transport

Lasalocid facilitates the transport of cations across lipid bilayers via a mobile carrier mechanism. This process is contingent on a significant conformational change in the Lasalocid molecule, transitioning from an open, acyclic state to a closed, cyclic conformation upon cation binding.[1][2]

1.1. Structural Overview

Lasalocid is a polyether antibiotic characterized by a backbone containing multiple ether linkages and a terminal carboxylic acid group.[3][4] This structure imparts both hydrophilic and lipophilic properties to the molecule, which are essential for its function as an ionophore.[5] The ether oxygens and hydroxyl groups form a hydrophilic cavity capable of coordinating with cations, while the hydrocarbon backbone provides the necessary lipophilicity to traverse the nonpolar interior of the cell membrane.[2][5]

1.2. The Transport Cycle

The transport of a cation across a biological membrane by Lasalocid can be conceptualized as a four-step process:

-

Interfacial Binding: At the membrane-water interface, an acyclic, anionic Lasalocid molecule encounters a cation.[1] The initial interaction is an ion-pairing between the cation and the terminal carboxylate group of the ionophore.[1]

-

Conformational Change and Complexation: This initial binding triggers a conformational change in Lasalocid. The molecule folds into a cyclic, cage-like structure around the cation, with the ether and hydroxyl oxygens forming coordination bonds with the ion.[1][2] This "inclusion complex" is lipophilic, effectively shielding the cation's charge and allowing the complex to partition into the hydrophobic membrane interior.[1]

-

Transmembrane Diffusion: The neutral, lipid-soluble Lasalocid-cation complex diffuses across the lipid bilayer down the cation's concentration gradient.[1]

-

Dissociation and Release: Upon reaching the opposite membrane interface, the complex is exposed to the more polar aqueous environment. This destabilizes the cyclic conformation, causing Lasalocid to revert to its lower-energy, acyclic form and release the cation.[1] The free ionophore is then ready to bind another cation, completing the transport cycle.[1]

Quantitative Data: Cation Binding and Selectivity

The efficacy of Lasalocid as an ionophore is intrinsically linked to its binding affinity and selectivity for different cations. These parameters have been quantified using various techniques, with stability constants (log K) being a common measure of the strength of the ionophore-cation complex.

| Cation | Solvent | Stability Constant (log K) | Technique | Reference |

| Li⁺ | Methanol | 1.68 | Fluorescence | [3] |

| Na⁺ | Methanol | 2.57 | Fluorescence | [3] |

| K⁺ | Methanol | 3.58 | Fluorescence | [3] |

| Rb⁺ | Methanol | 3.56 | Fluorescence | [3] |

| Cs⁺ | Methanol | 3.43 | Fluorescence | [3] |

| Ca²⁺ | Methanol | 4.57 | Fluorescence | [3] |

| Sr²⁺ | Methanol | 5.47 | Fluorescence | [3] |

| Ba²⁺ | Methanol | 6.46 | Fluorescence | [3] |

| Mn²⁺ | Methanol | - | Potentiometry, ESR | [6] |

| Fe²⁺ | Methanol | - | Potentiometry | [6] |

| Co²⁺ | Methanol | - | Potentiometry | [6] |

| Ni²⁺ | Methanol | - | Potentiometry | [6] |

| Zn²⁺ | Methanol | - | Potentiometry | [6] |

Note: Specific log K values for transition metals were not provided in the reference, but the study confirmed the formation of 1:1 and 2:1 complexes.

Experimental Protocols

The study of Lasalocid's ionophoric activity relies on a suite of biophysical and analytical techniques. Below are detailed methodologies for key experiments.

3.1. Determination of Cation Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a cation to Lasalocid, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

Prepare a solution of Lasalocid (typically in the low micromolar range, e.g., 10-50 µM) in a suitable buffer (e.g., methanol). The buffer must be identical for both the Lasalocid solution and the cation solution to minimize heats of dilution.

-

Prepare a concentrated solution of the cation salt (e.g., NaCl, KCl, CaCl₂) in the same buffer (typically 10-20 fold higher concentration than the Lasalocid solution).

-

Degas both solutions prior to the experiment to prevent the formation of air bubbles.

-

-

Experimental Procedure:

-

Load the Lasalocid solution into the sample cell of the calorimeter.

-

Load the cation solution into the titration syringe.

-

Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 300-400 rpm).

-

Perform a series of small, sequential injections of the cation solution into the Lasalocid solution.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat of reaction.

-

Plot the heat of reaction per mole of injectant against the molar ratio of cation to Lasalocid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n.

-

3.2. Measurement of Cation Transport using Vesicle-Based Fluorescence Assays

This method utilizes ion-sensitive fluorescent dyes encapsulated within lipid vesicles to monitor the influx of cations mediated by Lasalocid.

-

Materials:

-

Lipids (e.g., phosphatidylcholine) to form unilamellar vesicles.

-

An ion-sensitive fluorescent dye (e.g., fluo-4 for Ca²⁺, or a pH-sensitive dye like pyranine to measure H⁺ counter-transport).

-

Lasalocid stock solution in a suitable solvent (e.g., ethanol or DMSO).

-

Buffers for intra- and extra-vesicular solutions.

-

-

Vesicle Preparation:

-

Prepare a thin lipid film by evaporating the solvent from a lipid solution.

-

Hydrate the lipid film with a buffer containing the fluorescent dye to form multilamellar vesicles.

-

Create unilamellar vesicles by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).

-

Remove the external dye by gel filtration chromatography.

-

-

Transport Assay:

-

Place the vesicle suspension in a cuvette in a fluorometer.

-

Add Lasalocid to the vesicle suspension to the desired final concentration.

-

Initiate the transport by adding a concentrated solution of the cation of interest to the external buffer.

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence (for fluo-4) indicates cation influx.

-

-

Data Analysis:

-

The initial rate of fluorescence change is proportional to the initial rate of ion transport.

-

By varying the concentrations of Lasalocid and the cation, the kinetics of transport can be determined.

-

3.3. Structural Analysis of Lasalocid-Cation Complexes by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of the Lasalocid-cation complex in solution.

-

Instrumentation: High-field NMR spectrometer.

-

Sample Preparation:

-

Dissolve a sample of Lasalocid in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Prepare a stock solution of the cation salt in the same deuterated solvent.

-

-

Experimental Procedure (NMR Titration):

-

Acquire a ¹H and ¹³C NMR spectrum of the free Lasalocid.

-

Incrementally add the cation solution to the Lasalocid sample.

-

Acquire NMR spectra after each addition.

-

-

Data Analysis:

-

Monitor the chemical shift changes of the protons and carbons in the Lasalocid molecule upon cation binding.

-

Significant chemical shift changes indicate which atoms are involved in the coordination of the cation.

-

Two-dimensional NMR experiments (e.g., COSY, NOESY) can be used to determine the through-bond and through-space connectivities, respectively, providing a detailed picture of the complex's conformation.

-

Visualizing the Mechanism and Workflow

4.1. Signaling Pathway of Lasalocid-Mediated Cation Transport

Caption: The mobile carrier mechanism of Lasalocid-mediated cation transport.

4.2. Experimental Workflow for Studying Lasalocid-Cation Interactions

Caption: A typical experimental workflow for the comprehensive study of Lasalocid.

Conclusion

Lasalocid's ability to transport a diverse range of cations across biological membranes is a result of its unique structural properties and dynamic conformational changes. The mobile carrier mechanism, involving the formation of a lipophilic complex, allows for the efficient disruption of ion gradients, which is the basis of its biological activity. The quantitative data on its binding affinities and the detailed experimental protocols presented in this guide provide a solid foundation for further research into this fascinating ionophore and its potential applications in medicine and biotechnology.

References

- 1. Influence of solvent and of cation size on the conformations of lasalocid A-lanthanide(III) ion complexes: circular dichroism and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. Stopped Flow | Drupal [umsibslor.univ-lorraine.fr]

- 5. The effect of amine structure on complexation with lasalocid in model membrane systems. II. Ionophore selectivity for amines in lipid bilayers and at oil/water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between metal cations and the ionophore lasalocid. Part 3.—Interactions of lasalocid with Mn2+, Fe2+, Co2+, Ni2+ and Zn2+ in methanol - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

The Discovery and Original Isolation of Lasalocid from Streptomyces lasaliensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a pioneering polyether ionophore antibiotic, was first identified in 1951 from a soil-dwelling bacterium. This technical guide delves into the seminal discovery and isolation of Lasalocid from its producing organism, Streptomyces lasaliensis, now reclassified as Streptomyces lasalocidi. It provides a comprehensive overview of the original fermentation, extraction, and purification methodologies, alongside the physicochemical properties of the isolated compound. Furthermore, this guide explores the biosynthetic pathway of Lasalocid, offering insights into the complex enzymatic machinery responsible for its production. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized through detailed diagrams to facilitate a deeper understanding of this significant natural product.

Discovery and Taxonomy of the Producing Organism

Lasalocid, initially designated as antibiotic X-537A, was discovered by Berger et al. in 1951.[1][2][3] The producing microorganism was isolated from a soil sample collected in Hyde Park, Massachusetts, USA, and was identified as a novel species of the genus Streptomyces, named Streptomyces lasaliensis.[4][5][6][7]

Recent taxonomic studies, including 16S rRNA gene sequencing, have led to the reclassification of this species to Streptomyces lasalocidi.[8][9] The type strain, ATCC 31180T, is characterized by its distinct morphological and physiological features.[8][9]

Table 1: Taxonomical Data for the Lasalocid-Producing Organism

| Parameter | Description |

| Original Species Name | Streptomyces lasaliensis |

| Current Species Name | Streptomyces lasalocidi[8][9] |

| Type Strain | ATCC 31180T[8][9] |

| Isolation Source | Soil from Hyde Park, Massachusetts, USA[9] |

| G+C Content of DNA | 72.6%[8] |

Fermentation for Lasalocid Production

Original Isolation and Purification of Lasalocid

The original protocol by Berger et al. (1951) for the isolation of crystalline Lasalocid (X-537A) from the fermentation broth of Streptomyces lasaliensis involved a series of extraction and purification steps. While the full experimental details of the original publication are not widely accessible, subsequent publications and patents describe methodologies that are likely based on or are refinements of the original procedure.

A common approach involves the following key steps:

-

Pretreatment of Fermentation Broth: The initial step often involves adjusting the pH of the fermentation broth. One method describes warming the feed with a pH 4.7 buffer.

-

Solvent Extraction: The active compound is extracted from the pretreated broth using a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for this purpose.

-

Washing and Back-Extraction: The organic extract is then washed with acidic and basic solutions (e.g., HCl and NaOH) to remove impurities.

-

Concentration: The washed organic phase is concentrated by evaporation to yield a crude extract.

-

Partition Chromatography: Further purification can be achieved by partitioning the crude extract between immiscible solvents, such as hexane and a methanol-water mixture.

-

Adsorption Chromatography: Adsorption techniques are also employed for purification.

-

Crystallization: The final step involves the crystallization of Lasalocid from a suitable solvent to obtain a pure, crystalline product.

A patented method for preparing Lasalocid from fermentation liquor boasts an extraction yield of over 80% and a final product purity of 98%. Another study reported recovery rates ranging from 86% to 95%, depending on the starting material.

Table 2: Quantitative Data on Lasalocid Isolation and Purity

| Parameter | Value | Reference |

| Extraction Yield | > 80% | |

| Purity (Effective Content) | 98% | |

| Recovery from Mash Feeds | 93% - 99% | |

| Recovery from Pellets | 86% - 95% |

Structure and Physicochemical Properties

Lasalocid is a polyether antibiotic characterized by a complex molecular structure containing multiple cyclic ether rings.[2][3][5][7] Its structure was elucidated through various analytical techniques, and the biosynthesis of its carbon framework has been investigated using isotopically labeled precursors.

Table 3: Physicochemical Properties of Lasalocid

| Property | Value |

| Molecular Formula | C34H54O8 |

| Molecular Weight | 590.79 g/mol |

| Appearance | Crystalline solid |

| Biological Activity | Antibacterial and coccidiostat[4][6] |

Biosynthesis of Lasalocid A

The biosynthesis of Lasalocid A is a complex process orchestrated by a Type I polyketide synthase (PKS) multienzyme complex.[1][3] The biosynthetic gene cluster from S. lasalocidi has been cloned and sequenced, revealing the genetic blueprint for its production.[3]

The proposed biosynthetic pathway involves:

-

Polyketide Chain Assembly: A series of modular polyketide synthases assemble a linear polyene intermediate from precursor molecules.

-

Epoxidation: A flavin-dependent monooxygenase catalyzes the stereospecific epoxidation of two double bonds in the polyene intermediate.

-

Polyether Ring Formation: An epoxide hydrolase then facilitates a cascade of cyclization reactions to form the characteristic polyether rings of the Lasalocid molecule.

The regulation of Lasalocid biosynthesis is tightly controlled by a network of both conserved and variable regulatory genes within the biosynthetic gene cluster.

Conclusion

The discovery of Lasalocid from Streptomyces lasaliensis marked a significant milestone in the field of natural product chemistry and antibiotic research. The original work by Berger and his colleagues laid the foundation for the development of this important veterinary medicine. While the precise experimental details of their 1951 publication are not extensively reiterated in modern literature, the principles of fermentation, solvent extraction, and purification remain central to the production of Lasalocid. The subsequent elucidation of its complex structure and biosynthetic pathway has provided a deeper understanding of how nature constructs such intricate and biologically active molecules, opening avenues for future research in metabolic engineering and the discovery of novel therapeutic agents.

References

- 1. rroij.com [rroij.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of lasalocid. III. Isolation and structure determination of four homologs of lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophore Lasalocid: A Technical Guide to its Molecular Interactions in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lasalocid, a carboxylic ionophore produced by Streptomyces lasaliensis, is a well-documented antibacterial and coccidiostat. Beyond its antimicrobial applications, Lasalocid has garnered significant interest for its potent anticancer activities. This technical guide delineates the primary molecular targets and mechanisms of Lasalocid in mammalian cells. Its fundamental mode of action is the disruption of cation homeostasis across cellular and organellar membranes, which triggers a cascade of downstream events including mitochondrial dysfunction, induction of reactive oxygen species (ROS), and the initiation of programmed cell death pathways such as apoptosis and autophagy. This document provides a comprehensive overview of these processes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Molecular Action: Ionophore Activity

The principal molecular function of Lasalocid is its ability to act as an ionophore, binding and transporting monovalent and divalent cations across biological membranes. This disrupts the electrochemical gradients that are crucial for numerous cellular processes.

-

Cation Selectivity: Lasalocid forms a stable, lipid-soluble complex with various cations, facilitating their movement down their concentration gradients. It exhibits a broad selectivity, with the capacity to transport ions such as K+, Na+, and Ca2+.

-

Membrane Disruption: By dissipating ion gradients across the plasma membrane and the membranes of organelles like mitochondria, Lasalocid compromises cellular functions that are dependent on these gradients, such as ATP synthesis and calcium signaling.

Key Cellular Organelles as Targets

The ionophoretic activity of Lasalocid leads to significant perturbations in the function of several key organelles.

Mitochondria: The Central Hub of Lasalocid's Cytotoxic Effects

Mitochondria are a primary target of Lasalocid. The disruption of the mitochondrial membrane potential is a critical event that initiates a cascade of cytotoxic effects.

-

Mitochondrial Hyperpolarization and Dysfunction: Lasalocid can induce mitochondrial hyperpolarization, an increase in the mitochondrial membrane potential. This is often followed by a collapse of the membrane potential, leading to mitochondrial dysfunction.

-

Inhibition of Oxidative Phosphorylation: The dissipation of the proton gradient across the ainner mitochondrial membrane by Lasalocid can uncouple oxidative phosphorylation, leading to decreased ATP synthesis.

-

Induction of Mitochondrial Permeability Transition (MPT): At higher concentrations, Lasalocid can contribute to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane, leading to mitochondrial swelling and the release of pro-apoptotic factors.

Golgi Apparatus and Endoplasmic Reticulum

Lasalocid also impacts the endomembrane system, particularly the Golgi apparatus and the endoplasmic reticulum (ER).

-

Disruption of Golgi Structure and Function: Lasalocid has been shown to cause vacuolization of the Golgi apparatus, disrupting its structure and interfering with protein trafficking and processing. This can affect the cellular distribution of Golgi-resident proteins like GOLPH2 and GOLPH4.

-

ER Stress: The disruption of calcium homeostasis by Lasalocid can lead to the accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and contributing to cellular stress.

Downstream Signaling Pathways

The initial insult of ion dysregulation by Lasalocid triggers a cascade of signaling events that ultimately determine the cell's fate.

Induction of Reactive Oxygen Species (ROS)

A major consequence of Lasalocid-induced mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS).

-

Mitochondrial ROS Production: The disruption of the electron transport chain in mitochondria leads to the leakage of electrons and the subsequent formation of superoxide anions and other ROS.

-

Oxidative Stress: The excessive accumulation of ROS overwhelms the cellular antioxidant defense mechanisms, leading to oxidative stress and damage to lipids, proteins, and DNA.

Activation of Apoptosis

Lasalocid is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This process is largely mediated by the intrinsic, mitochondria-dependent pathway.[1]

-

Release of Cytochrome c: Mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c from the intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Induction of Autophagy

In addition to apoptosis, Lasalocid also induces autophagy, a cellular self-digestion process. The role of autophagy in Lasalocid-treated cells can be complex, sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[1]

-

LC3-II Conversion: A key step in autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Lasalocid treatment leads to an accumulation of LC3-II.

-

Autophagosome Formation: The accumulation of LC3-II is indicative of the formation of autophagosomes, the double-membraned vesicles that sequester cytoplasmic components for degradation.

-

Crosstalk with Apoptosis: The interplay between Lasalocid-induced autophagy and apoptosis is intricate. In some contexts, inhibition of autophagy can enhance Lasalocid-induced apoptosis, suggesting a cytoprotective role for autophagy.[1]

Cell Cycle Arrest

Lasalocid has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data: Cytotoxicity of Lasalocid

The cytotoxic effects of Lasalocid have been quantified in numerous mammalian cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of exposure.

| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Human Prostate Cancer | ~5 | 24 | [1] |

| LNCaP | Human Prostate Cancer | >10 | 24 | [1] |

| SW480 | Human Colon Cancer | ~6.1 | 72 | [2] |

| SW620 | Human Colon Cancer | ~6.1 | 72 | [2] |

| HeLa | Human Cervical Cancer | >20 | 24 | [3] |

| L929 | Mouse Fibroblast | >20 | 24 | [3] |

| HUVEC | Human Umbilical Vein Endothelial Cells | >20 | 24 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets and mechanisms of Lasalocid.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Lasalocid (e.g., 0.1 to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Treat cells with Lasalocid as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with Lasalocid for the desired time.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove the excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.

Western Blot Analysis for Apoptosis and Autophagy Markers

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol is for detecting the cleavage of caspase-3 and PARP (markers of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).

Protocol:

-

Protein Extraction: Lyse Lasalocid-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, LC3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates at high mitochondrial membrane potential. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

-

Cell Treatment: Treat cells with Lasalocid.

-

JC-1 Staining: Incubate the cells with 2-10 µM JC-1 in culture medium for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS.

-

Fluorescence Measurement: Measure the fluorescence of both the green monomers (excitation ~485 nm, emission ~530 nm) and the red J-aggregates (excitation ~540 nm, emission ~590 nm) using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with Lasalocid's action in mammalian cells.

Signaling Pathways

Caption: Lasalocid disrupts ion gradients, leading to mitochondrial dysfunction, ROS production, and ultimately apoptosis, autophagy, and cell cycle arrest.

Experimental Workflows

Caption: Experimental workflow for assessing the effects of Lasalocid on mammalian cells.

Conclusion

Lasalocid exerts its primary effects on mammalian cells through its ionophoretic activity, leading to a profound disruption of cellular ion homeostasis. This initial event triggers a cascade of downstream molecular processes, with mitochondria playing a central role. The resulting mitochondrial dysfunction, ROS production, and induction of apoptosis and autophagy are key determinants of Lasalocid's potent cytotoxic and anticancer properties. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the multifaceted molecular interactions of Lasalocid in mammalian systems and for professionals exploring its therapeutic potential.

References

- 1. Lasalocid induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Lasalocid and its Precursor Molecules

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasalocidi, has found significant application in veterinary medicine as a coccidiostat and growth promotant. Its unique chemical structure and biological activity, characterized by the ability to transport cations across lipid membranes, have also sparked interest in its potential as an anticancer agent. Understanding the intricate biosynthetic pathway of Lasalocid is paramount for harnessing its therapeutic potential through metabolic engineering and the generation of novel analogs. This technical guide provides a comprehensive overview of Lasalocid biosynthesis, focusing on its precursor molecules, the enzymatic machinery involved, and the regulatory networks that govern its production.

Precursor Molecules and their Incorporation

The backbone of Lasalocid is assembled from simple carboxylic acid precursors: acetate, propionate, and butyrate. Early isotopic labeling studies laid the groundwork for elucidating the origin of the carbon atoms in the Lasalocid molecule.

Isotopic Labeling Studies

Table 1: Precursor Molecule Contribution to Lasalocid A Biosynthesis

| Precursor Molecule | Chemical Formula | Number of Units Incorporated |

| Acetate | CH₃COOH | 5 |

| Propionate | CH₃CH₂COOH | 4 |

| Butyrate | CH₃(CH₂)₂COOH | 3 |

Note: This table is based on established biosynthetic knowledge; specific quantitative incorporation percentages can vary based on fermentation conditions and strain.

The Lasalocid Biosynthetic Pathway: A Modular Polyketide Synthase System

The assembly of the Lasalocid backbone is orchestrated by a Type I modular polyketide synthase (PKS) system. This enzymatic assembly line is encoded by a dedicated gene cluster, referred to as the las or lsd cluster in different strains of S. lasalocidi. The PKS machinery consists of a series of modules, each responsible for the incorporation and modification of a specific precursor unit.

Key Enzymes in Lasalocid Biosynthesis

Beyond the core PKS modules, several key enzymes are crucial for the maturation of the polyketide chain into the final Lasalocid molecule.

-

Polyketide Synthase (PKS): A multi-domain enzyme complex that sequentially condenses the precursor units (acetate, propionate, and butyrate) to build the polyketide backbone. The Lasalocid PKS is encoded by a series of genes within the las/lsd cluster.

-

Epoxidase (LasC/Lsd18): A flavin-dependent monooxygenase that catalyzes the stereospecific epoxidation of two specific double bonds in the polyketide intermediate. This is a critical step for the subsequent formation of the characteristic cyclic ether rings.

-

Epoxide Hydrolase (LasB/Lsd19): This enzyme catalyzes the regioselective opening of the epoxide rings, leading to the formation of the tetrahydrofuran and tetrahydropyran rings found in the final Lasalocid structure.

Table 2: Key Enzymes and their Functions in Lasalocid Biosynthesis

| Enzyme | Gene(s) | Function |

| Polyketide Synthase | lasA/lsd11-17 (multiple genes) | Assembly of the polyketide backbone from acetate, propionate, and butyrate precursors. |

| Epoxidase | lasC/lsd18 | Catalyzes the formation of two epoxide rings on the polyketide intermediate. |

| Epoxide Hydrolase | lasB/lsd19 | Catalyzes the cyclization of the epoxidized intermediate to form the polyether structure. |

Note: Specific kinetic parameters (Km, kcat) for these enzymes are not extensively reported in publicly available literature.

Regulatory Network of Lasalocid Biosynthesis

The production of Lasalocid is tightly regulated at the transcriptional level by a complex network of regulatory proteins encoded within and outside the biosynthetic gene cluster. These regulators respond to various cellular signals to control the expression of the biosynthetic genes.

Key regulatory genes identified in different Streptomyces species include lodR1, lodR2, and lodR3.[3]

-

lodR1: A TetR family transcriptional regulator that acts as a positive regulator of Lasalocid biosynthesis.[3]

-

lodR2: Plays a negative regulatory role in Lasalocid production.[3]

-

lodR3: A positive regulator of Lasalocid biosynthesis.[3]

The interplay between these regulators allows the cell to fine-tune the production of Lasalocid in response to environmental and physiological cues.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of Lasalocid biosynthesis. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited research articles.

Cultivation of Streptomyces lasalocidi for Lasalocid Production

-

Medium: A variety of fermentation media can be used, often containing sources of carbon (e.g., glucose, starch), nitrogen (e.g., yeast extract, peptone), and trace elements.

-

Inoculation: A seed culture is typically prepared by inoculating a suitable liquid medium with spores or mycelial fragments of S. lasalocidi.

-

Fermentation: The production culture is inoculated with the seed culture and incubated under controlled conditions of temperature, pH, and aeration for a period of several days.

-

Extraction and Quantification: Lasalocid is typically extracted from the fermentation broth using organic solvents. Quantification is then performed using High-Performance Liquid Chromatography (HPLC).[4][5][6][7]

Gene Disruption in Streptomyces

Gene disruption is a powerful tool to investigate the function of specific genes in the Lasalocid biosynthetic pathway. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

-

Vector Construction: A disruption cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed.

-

Transformation: The disruption vector is introduced into S. lasalocidi protoplasts or through intergeneric conjugation from E. coli.

-

Selection and Verification: Mutants in which the target gene has been successfully replaced are selected based on their antibiotic resistance. The disruption is then confirmed by PCR and Southern blot analysis.[8][9][10][11][12][13]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the interaction between regulatory proteins and their DNA binding sites in the promoter regions of the Lasalocid biosynthetic genes.

-

Probe Labeling: A DNA fragment corresponding to the putative binding site is labeled, typically with a radioactive isotope or a fluorescent dye.

-

Binding Reaction: The labeled DNA probe is incubated with a purified regulatory protein or a crude cell extract.

-

Electrophoresis: The protein-DNA complexes are separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the mobility of the labeled probe indicates a binding event.[3]

Visualizations of Biosynthetic and Regulatory Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in Lasalocid biosynthesis.

References

- 1. Biosynthesis of lasalocid. I. Incorporation of 13C and 14C labelled substrates into lasalocid A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of lasalocid A: biochemical mechanism for assembly of the carbon framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN112505167A - HPLC method for detecting purity of lasalocid sodium - Google Patents [patents.google.com]

- 5. Liquid chromatographic determination of lasalocid in premixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. redalyc.org [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biomedres.us [biomedres.us]

- 10. Rational construction of genome-minimized Streptomyces host for the expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of specific mutants in the lasalocid gene cluster: evidence for enzymatic catalysis of a disfavoured polyether ring closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Lasalocid in Cancer Cell Fate: A Technical Guide to Apoptosis and Autophagy Induction

Introduction: Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, has garnered significant attention for its potent anticancer properties.[1][2][3] Initially utilized in veterinary medicine, emerging research has illuminated its capacity to selectively target and eliminate cancer cells through the intricate orchestration of programmed cell death pathways. This technical guide provides an in-depth examination of the molecular mechanisms by which Lasalocid induces two critical cellular processes: apoptosis and autophagy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Lasalocid's mode of action and its potential as a novel chemotherapeutic agent.

Quantitative Data on Lasalocid's Antiproliferative Activity

The cytotoxic efficacy of Lasalocid has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | Not explicitly stated, but effective | [1][4] |

| SW480 | Colon Cancer | 7.2 | |

| SW620 | Colon Cancer | 6.1 | |

| A375 | Melanoma | Not explicitly stated, but effective | [5] |

| SK-MEL-28 | Melanoma | Not explicitly stated, but effective | [5] |

| HepG2 | Hepatoma | 4.0 - 9.0 | [6] |

| LMH | Chicken Hepatoma | Lower than L6 cells | [7] |

| L6 | Rat Myoblasts | 7.6 - 20.9 | [8] |

Induction of Apoptosis: A Primary Anticancer Mechanism

Lasalocid instigates apoptosis, or programmed cell death, in cancer cells through a multi-faceted approach involving the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[1][5]

Signaling Pathways:

A primary mechanism of Lasalocid-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS) .[1][2][3] This oxidative stress leads to mitochondrial hyperpolarization , a key event in the intrinsic apoptotic pathway.[1][4]

Furthermore, Lasalocid has been shown to inhibit the PI3K/AKT signaling pathway , a critical cascade for cell survival and proliferation.[5][9] By downregulating the phosphorylation of PI3K and AKT, Lasalocid disrupts downstream signaling that would otherwise promote cell survival.[5] In melanoma cells, this inhibition leads to the downregulation of the FOXM1 transcription factor, a key regulator of cell cycle progression and apoptosis.[5][9]

Concurrently, Lasalocid can activate the JNK/P38 MAPK pathway , which is involved in cellular responses to stress and can promote apoptosis.[5][9] The culmination of these events is the activation of caspases, such as caspase-3 , and the cleavage of poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Figure 1. Signaling pathway of Lasalocid-induced apoptosis.

The Role of Autophagy: A Double-Edged Sword

In addition to apoptosis, Lasalocid also induces autophagy, a cellular process of self-digestion of cytoplasmic components.[1][4] In the context of Lasalocid treatment, autophagy appears to act as a cytoprotective mechanism.[1][4]

Signaling and Crosstalk:

Similar to apoptosis, Lasalocid-induced autophagy is mediated by the production of ROS .[1] The process is characterized by the conversion of microtubule-associated protein 1 light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[1][4]

Interestingly, there is a crosstalk between the apoptotic and autophagic pathways induced by Lasalocid. Inhibition of autophagy, for instance with 3-methyladenine (3-MA), has been shown to enhance Lasalocid-induced apoptosis.[1][4] This suggests that cancer cells may utilize autophagy as a survival mechanism to counteract the cytotoxic effects of Lasalocid.

References

- 1. Lasalocid induces cytotoxic apoptosis and cytoprotective autophagy through reactive oxygen species in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lasalocid-induces-cytotoxic-apoptosis-and-cytoprotective-autophagy-through-reactive-oxygen-species-in-human-prostate-cancer-pc-3-cells - Ask this paper | Bohrium [bohrium.com]

- 5. Lasalocid inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The protective effect of silybin against lasalocid cytotoxic exposure on chicken and rat cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lasalocid inhibits melanoma by down-regulating FOXM1 through PI3K/AKT and JNK/P38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ionophore Lasalocid and Its Homologs: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known homologs of Lasalocid, a polyether ionophore antibiotic. It details their diverse biological activities, presents quantitative data for comparative analysis, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to Lasalocid and its Homologs

Lasalocid is a carboxylic ionophore produced by Streptomyces lasaliensis that is capable of forming lipid-soluble complexes with cations and transporting them across biological membranes.[1] This disruption of ion gradients is the fundamental mechanism behind its broad spectrum of biological activities.[2][3] Its homologs, a class of structurally related polyether ionophores, share this fundamental mechanism but exhibit variations in ion selectivity, potency, and biological effects. This guide will focus on the following key homologs: Monensin, Salinomycin, Narasin, Maduramicin, and Ionomycin. These compounds have garnered significant interest for their applications in veterinary medicine as anticoccidials and growth promoters, and increasingly, for their potential as anticancer agents.[4][5]

Biological Activities of Lasalocid Homologs

The primary biological activities of Lasalocid and its homologs stem from their ability to disrupt cellular homeostasis by altering intracellular ion concentrations. This leads to a range of effects, including anticoccidial, antibacterial, and anticancer activities.

Anticoccidial Activity

Polyether ionophores are widely used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria.[3][6] By disrupting the ion balance within the parasite, these compounds lead to osmotic lysis and cell death.[2][3]

Antibacterial Activity

These ionophores exhibit potent activity primarily against Gram-positive bacteria.[7][8] The complex cell wall of Gram-negative bacteria is thought to be less permeable to these large lipophilic molecules.[7] Their antibacterial action is a direct consequence of their ion-transporting capabilities, which dissipates the membrane potential and disrupts essential cellular processes.

Anticancer Activity

Recent research has highlighted the significant potential of several Lasalocid homologs, particularly Salinomycin and Monensin, as anticancer agents.[5][9] They have been shown to selectively target cancer stem cells, a subpopulation of tumor cells responsible for metastasis and relapse, and overcome multidrug resistance.[5] The anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular organelles like the Golgi apparatus.[5][7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of Lasalocid and its key homologs. This data allows for a comparative analysis of their potency across different applications.

Table 1: Anticoccidial Activity of Lasalocid and its Homologs

| Compound | Target Organism | Assay Type | Effective Concentration | Reference |

| Lasalocid | Eimeria tenella | In vivo (chicks) | 0.0075% in feed | [10] |

| Monensin | Eimeria species | In vivo (chickens) | 100 ppm in feed | [11] |

| Salinomycin | Eimeria species | In vivo (broilers) | 60 - 100 ppm in feed | [6][12] |

| Narasin | Eimeria tenella | In vivo (broilers) | 60 - 80 ppm in feed | [13][14] |

| Maduramicin | Eimeria species | In vivo (poultry) | 5 - 7.5 ppm in feed | [15] |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of Lasalocid and its Homologs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Monensin | Staphylococcus aureus (MRSA & MSSA) | High activity (specific values not provided) | [7] |

| Monensin | Butyrivibrio fibrisolvens 49 | 0.01 µM (Kd) | [16] |

| Monensin | Streptococcus bovis JB1 | 0.065 µM (Kd) | [16] |

| Narasin | Clostridium perfringens | 0.5 - 1.0 | [17] |

| Salinomycin | Clostridium perfringens | 0.5 - 16 | [17] |

| Maduramicin | Clostridium perfringens | 0.03 - 0.25 | [15] |

Table 3: Anticancer Activity (IC50) of Lasalocid and its Homologs

| Compound | Cell Line | IC50 (µM) | Reference |

| Lasalocid | PC3 (prostate cancer) | 1.4 - 7.2 | [18] |

| Lasalocid | SW480 (colon cancer) | 1.4 - 7.2 | [18] |

| Lasalocid | SW620 (colon cancer) | 1.4 - 7.2 | [18] |

| Salinomycin | Neuroblastoma CSCs | ~1 - 2 | [9] |

| Salinomycin | Glioblastoma CSCs | ~1.25 | [9] |

| Salinomycin | Pancreatic cancer CSCs | ~0.5 - 2 | [9] |

| Salinomycin | MDA-MB-231 (breast cancer) | 4.9 ± 1.6 | [6] |

| Monensin | RKO (colon cancer) | 2 - 4 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Lasalocid and its homologs.

In Vitro Anticoccidial Activity Assay (Sporulation Inhibition)

This assay assesses the ability of a compound to inhibit the sporulation of Eimeria oocysts, a crucial step in their life cycle.[19][20]

Materials:

-

Freshly collected, unsporulated Eimeria tenella oocysts

-

2.5% (w/v) potassium dichromate solution

-

96-well microtiter plates

-

Test compounds dissolved in an appropriate solvent

-

Toltrazuril (positive control)

-

Distilled water (negative control)

-

Microscope and hemocytometer

Procedure:

-

Isolate and purify unsporulated oocysts from the ceca of infected chickens.

-

Prepare a suspension of oocysts in 2.5% potassium dichromate.

-

In a 96-well plate, add serial dilutions of the test compounds. Include wells for positive (Toltrazuril) and negative (distilled water) controls.

-

Add a standardized number of unsporulated oocysts to each well.

-

Incubate the plate at 27-29°C for 48-72 hours to allow for sporulation.

-

After incubation, count the number of sporulated and unsporulated oocysts in each well using a hemocytometer.

-

Calculate the percentage of sporulation inhibition for each concentration of the test compound compared to the negative control.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[4][21]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Clostridium perfringens)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Positive control antibiotic (e.g., Penicillin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

-

In a 96-well plate, perform serial dilutions of the test compounds in the broth medium.

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with a known effective antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no bacterial growth is observed.

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][14][21]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PC3)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-